molecular formula C17H15N7 B031678 3,5-Bisphenylazo-2,6-diaminopyridine CAS No. 34981-09-4

3,5-Bisphenylazo-2,6-diaminopyridine

Cat. No.: B031678
CAS No.: 34981-09-4
M. Wt: 317.3 g/mol
InChI Key: GAOJJBNGYKLHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine 5’-[gamma-thio]triphosphate is a nucleoside triphosphate analogue where one of the oxygens attached to the gamma-phosphate group is replaced by sulfur. This compound is widely used in biochemical and physiological studies as a non-hydrolyzable analogue of adenosine triphosphate, making it valuable in research involving ATP-dependent processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 5’-[gamma-thio]triphosphate can be synthesized through a multi-step chemical process. The synthesis typically involves the thiophosphorylation of adenosine triphosphate. The reaction conditions often require the use of thiophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride .

Industrial Production Methods: Industrial production of adenosine 5’-[gamma-thio]triphosphate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is often purified using chromatographic techniques to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-[gamma-thio]triphosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Adenosine 5’-[gamma-thio]triphosphate has a wide range of scientific research applications:

Mechanism of Action

Adenosine 5’-[gamma-thio]triphosphate exerts its effects by binding to ATP-binding sites in various proteins and enzymes. The sulfur atom in the gamma position makes it resistant to hydrolysis, allowing it to act as a stable analogue of adenosine triphosphate. This compound can modulate ATP-dependent processes by substituting for adenosine triphosphate in kinase reactions, leading to the formation of thiophosphorylated proteins that are resistant to dephosphorylation .

Comparison with Similar Compounds

Uniqueness: Adenosine 5’-[gamma-thio]triphosphate is unique due to the presence of the sulfur atom in the gamma position, which makes it resistant to hydrolysis. This property allows it to act as a stable analogue of adenosine triphosphate, making it valuable in studies involving ATP-dependent processes .

Properties

IUPAC Name

3,5-bis(phenyldiazenyl)pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7/c18-16-14(23-21-12-7-3-1-4-8-12)11-15(17(19)20-16)24-22-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOJJBNGYKLHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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